Ethyl 2-cyano-3-hydroxybut-2-enoate
Overview
Description
Ethyl 2-cyano-3-hydroxybut-2-enoate is an organic compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol . It is a colorless liquid at room temperature with a pungent odor and is soluble in many organic solvents such as alcohols, ethers, and esters . This compound is commonly used as an intermediate in organic synthesis, particularly in the production of various organic compounds and natural products .
Preparation Methods
Ethyl 2-cyano-3-hydroxybut-2-enoate can be synthesized through the reaction of ethyl acetate with acetone and sodium cyanide under alkaline conditions . The reaction typically involves the following steps:
Mixing ethyl acetate and acetone: These two compounds are combined in a reaction vessel.
Addition of sodium cyanide: Sodium cyanide is added to the mixture, and the reaction is carried out under alkaline conditions.
Reaction completion: The reaction mixture is stirred and heated until the desired product is formed.
Purification: The product is then purified through distillation or recrystallization to obtain this compound in high purity.
Chemical Reactions Analysis
Ethyl 2-cyano-3-hydroxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano or hydroxy groups are replaced by other functional groups.
Condensation: It can participate in condensation reactions to form larger molecules or cyclic structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-cyano-3-hydroxybut-2-enoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-hydroxybut-2-enoate involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, depending on the specific conditions and reagents used . The cyano and hydroxy groups in its structure allow it to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Ethyl 2-cyano-3-hydroxybut-2-enoate can be compared with other similar compounds, such as:
Ethyl 2-cyano-3-oxobutanoate: This compound has a similar structure but lacks the hydroxy group, making it less reactive in certain chemical reactions.
Mthis compound: This compound has a methyl group instead of an ethyl group, which can affect its solubility and reactivity.
Ethyl 2-cyano-3-hydroxybutanoate: This compound has a saturated carbon chain, making it less reactive in certain types of chemical reactions.
This compound is unique due to its combination of cyano and hydroxy groups, which provide it with a high degree of reactivity and versatility in organic synthesis .
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-hydroxybut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-11-7(10)6(4-8)5(2)9/h9H,3H2,1-2H3/b6-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGIXZHJMNCSDQ-WAYWQWQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\O)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87853-82-5 | |
Record name | 2-Butenoic acid, 2-cyano-3-hydroxy-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087853825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenoic acid, 2-cyano-3-hydroxy-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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